molecular formula C9H5F5O2S B3049246 4,4,5,5,5-Pentafluoro-1-(thiophen-2-yl)pentane-1,3-dione CAS No. 1994-18-9

4,4,5,5,5-Pentafluoro-1-(thiophen-2-yl)pentane-1,3-dione

Cat. No.: B3049246
CAS No.: 1994-18-9
M. Wt: 272.19 g/mol
InChI Key: UOXHEBGXSSPVQE-UHFFFAOYSA-N
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Description

4,4,5,5,5-Pentafluoro-1-(thiophen-2-yl)pentane-1,3-dione is a fluorinated β-diketone compound It is characterized by the presence of a thiophene ring and five fluorine atoms attached to the pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,5-Pentafluoro-1-(thiophen-2-yl)pentane-1,3-dione typically involves the reaction of thiophene-2-carboxaldehyde with pentafluoroacetone in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired β-diketone product. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,5-Pentafluoro-1-(thiophen-2-yl)pentane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride or lithium aluminum hydride

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones

    Reduction: Corresponding alcohols

    Substitution: Products with nucleophilic groups replacing fluorine atoms

Scientific Research Applications

4,4,5,5,5-Pentafluoro-1-(thiophen-2-yl)pentane-1,3-dione has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug design and development due to its fluorinated structure, which can enhance metabolic stability and bioavailability.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its chemical stability and hydrophobicity.

Mechanism of Action

The mechanism of action of 4,4,5,5,5-Pentafluoro-1-(thiophen-2-yl)pentane-1,3-dione involves its interaction with molecular targets through its β-diketone moiety and thiophene ring. The fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5,5-Pentafluoro-1-pentanol: A fluorinated alcohol with similar fluorine content but lacks the thiophene ring.

    Thiophene-2-carboxaldehyde: Contains the thiophene ring but lacks the fluorinated pentane backbone.

    4,4,5,5,5-Pentafluoro-1-(naphthalen-2-yl)pentane-1,3-dione: Similar β-diketone structure but with a naphthalene ring instead of thiophene.

Uniqueness

4,4,5,5,5-Pentafluoro-1-(thiophen-2-yl)pentane-1,3-dione is unique due to the combination of its fluorinated pentane backbone and thiophene ring. This combination imparts distinct chemical properties, such as enhanced stability, lipophilicity, and potential for diverse chemical reactions, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

4,4,5,5,5-pentafluoro-1-thiophen-2-ylpentane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O2S/c10-8(11,9(12,13)14)7(16)4-5(15)6-2-1-3-17-6/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXHEBGXSSPVQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CC(=O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588675
Record name 4,4,5,5,5-Pentafluoro-1-(thiophen-2-yl)pentane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1994-18-9
Record name 4,4,5,5,5-Pentafluoro-1-(thiophen-2-yl)pentane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Acetylthiophene (4.3 ml) was dissolved in dry toluene (40 ml). Sodium hydride (60%, 3.2 g) was added slowly and the mixture was stirred for 15 minutes. Ethyl pentafluoropropionate (13.44 g) was added and the stirring was continued overnight. Sulfuric acid (10%, 50 ml) was added and the phases were separated. The organic phase was washed with water (50 ml) and it was evaporated to dryness. The residue was distilled (b.p. 92-94° C./0.15 mbar) to give the product (9.0 g). 1H NMR (CDCl3): 6.50 (s, 1 H); 7.21 (dd, 1H, J=3.9 & 4.9); 7.77 (dd, 1H, J=1.1 & 4.9 Hz); 7.85 (dd, 1H, J=1.1 & 3.9 Hz). IR (film): 1592 (C═O); 1202 (C—F).
Quantity
4.3 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
13.44 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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